2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
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Overview
Description
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, an oxoimidazolidinyl moiety, and an oxopyrrolidinyl propyl chain, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the oxoimidazolidinyl intermediate, followed by the introduction of the fluorophenyl group. The final step involves the coupling of the oxopyrrolidinyl propyl chain to the acetamide backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxy derivatives.
Scientific Research Applications
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and oxoimidazolidinyl compounds. Examples are:
- 2-(4-fluorophenyl)-6-hydroxy-4-methyl-5-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one .
- 1H-pyrrolo[2,3-b]pyridine derivatives .
Uniqueness
The uniqueness of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3/c19-14-4-6-15(7-5-14)23-12-11-22(18(23)26)13-16(24)20-8-2-10-21-9-1-3-17(21)25/h4-7H,1-3,8-13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSBLLFZCFSIIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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